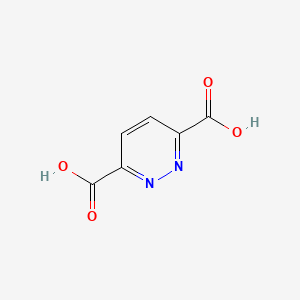

3,6-Pyridazinedicarboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

pyridazine-3,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPJFQGISLJONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306224 | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57266-70-3 | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Pyridazinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,6-pyridazinedicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates essential data on its physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside an exploration of its role as a versatile building block in the construction of metal-organic frameworks and its relevance in the design of biologically active molecules.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₄N₂O₄, is a solid organic compound that serves as a crucial intermediate in various synthetic applications.[1] Its core structure consists of a pyridazine ring substituted with two carboxylic acid groups.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Melting Point | >300 °C | |

| Boiling Point | 559.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.665 g/cm³ | |

| pKa₁ | ~2.20 (Predicted) | [1] |

| pKa₂ | Not available | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] Specific quantitative data in various solvents is not readily available. | [1] |

Note: Some of the data, particularly the boiling point and pKa, are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.

Synthesis and Purification

The synthesis of this compound can be achieved through the oxidation of a suitable precursor, such as 3,6-dimethylpyridazine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Oxidation

Objective: To synthesize this compound by the oxidation of 3,6-dimethylpyridazine.

Materials:

-

3,6-dimethylpyridazine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dimethylpyridazine in an aqueous solution of sodium hydroxide.

-

Slowly add a concentrated aqueous solution of potassium permanganate to the reaction mixture while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of this compound is formed.

-

Collect the precipitate by vacuum filtration, wash with cold distilled water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain crude this compound.

Workflow Diagram:

Experimental Protocol: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Distilled water

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of boiling distilled water to dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the crystals in a vacuum oven.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridazine ring. The chemical shift will be downfield due to the electron-withdrawing nature of the carboxylic acid groups and the nitrogen atoms in the ring. The acidic protons of the carboxyl groups will appear as a broad singlet at a very downfield chemical shift, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts. The carbons of the pyridazine ring will also be in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the carboxylic acid substituents. A known ¹³C NMR spectrum was recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O stretch and O-H bend: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.

-

Aromatic C-H and C=N/C=C stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, corresponding to the pyridazine ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.11 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).

Crystal Structure

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 2204732. The compound crystallizes in a well-defined three-dimensional structure stabilized by hydrogen bonding interactions between the carboxylic acid groups and the nitrogen atoms of the pyridazine rings of adjacent molecules. This extensive hydrogen-bonding network contributes to its high melting point and low solubility in many common organic solvents.

Reactivity and Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound is a versatile ligand in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. It can act as a linker to connect metal ions, forming one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). The geometry and connectivity of these MOFs can be tuned by varying the metal ion and the reaction conditions. These materials have potential applications in gas storage, catalysis, and separation.

Logical Relationship Diagram:

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the pyridazine core is a "privileged scaffold" in medicinal chemistry. Numerous derivatives of pyridazine have been synthesized and investigated for a wide range of biological activities, including as anticancer agents that target signaling pathways involving cyclin-dependent kinases (CDKs). The dicarboxylic acid functional groups on the 3 and 6 positions provide convenient handles for further chemical modification to generate libraries of potential drug candidates. The involvement of dicarboxylic acids in various metabolic pathways further underscores the potential for derivatives of this compound to interact with biological systems.

Safety Information

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable chemical entity with a rich set of properties that make it a subject of interest for both academic research and industrial applications. Its well-defined structure, reactivity, and potential for incorporation into advanced materials and biologically active molecules ensure its continued importance in the fields of chemistry, materials science, and drug discovery. This guide provides a foundational understanding of its key chemical characteristics to aid researchers in its effective utilization.

References

Spectroscopic Profile of 3,6-Pyridazinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,6-pyridazinedicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental methodologies for these techniques, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹³C NMR Spectroscopic Data of this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |

| C=O | ~165 | DMSO-d₆ |

| C3/C6 | ~152 | DMSO-d₆ |

| C4/C5 | ~130 | DMSO-d₆ |

| Note: The chemical shifts are estimated from the available spectrum on SpectraBase and are consistent with values reported for similar pyridazine derivatives.[1] |

Table 2: Predicted ¹H NMR Spectroscopic Data of this compound

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| H4/H5 | ~8.0 - 8.5 | Singlet | DMSO-d₆ |

| COOH | >12 | Broad Singlet | DMSO-d₆ |

| Note: Experimental ¹H NMR data for this compound is not readily available in the public domain. The predicted values are based on the analysis of structurally similar compounds. |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 | C=N stretch | Pyridazine Ring |

| ~1400-1500 | C=C stretch | Pyridazine Ring |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

| Below 1000 | C-H out-of-plane bending | Aromatic Ring |

| Note: This data is predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific experimental data is not widely published. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the NMR and IR spectra of this compound.

¹H and ¹³C NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid-state FT-IR analysis, the sample is prepared as a potassium bromide (KBr) pellet. A small amount of this compound (approximately 1-2 mg) is intimately mixed and ground with dry KBr powder (approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 3,6-Pyridazinedicarboxylic Acid Monohydrate

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 3,6-pyridazinedicarboxylic acid monohydrate, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the precise three-dimensional arrangement of atoms, the intricate network of intermolecular interactions, and the experimental procedures used to elucidate this structure. The quantitative data, experimental protocols, and visual representations are designed to offer a comprehensive resource for further research and application.

Crystallographic Data Summary

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The asymmetric unit contains one molecule of this compound and one water molecule. The crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₆H₆N₂O₅ |

| Formula Weight | 186.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.648(1) Å |

| b | 7.029(1) Å |

| c | 8.948(2) Å |

| α | 86.13(1)° |

| β | 81.18(1)° |

| γ | 74.19(1)° |

| Volume | 396.1(1) ų |

| Z | 2 |

| Density (calculated) | 1.560 Mg/m³ |

| Absorption Coefficient | 0.133 mm⁻¹ |

| F(000) | 192 |

| Refinement | |

| R-factor | 0.046 |

| wR-factor | 0.131 |

| Data-to-parameter ratio | 12.1 |

Molecular Geometry and Intermolecular Interactions

The pyridazine ring is essentially planar. The two carboxylic acid groups are slightly twisted with respect to the pyridazine ring, with dihedral angles of 2.0(2)° and 5.6(2)°.[1] This near-planarity facilitates the formation of an extensive hydrogen-bonding network.

The crystal structure is stabilized by a robust network of intermolecular hydrogen bonds involving the carboxylic acid groups, the nitrogen atoms of the pyridazine ring, and the water molecule. The acid and water molecules form nearly planar sheets connected by these hydrogen bonds.[1] The O—H···O and O—H···N hydrogen bonds are the dominant interactions, with O···O distances ranging from 2.5143(14) to 2.7330(16) Å and an O···N distance of 2.8234(18) Å.[1] These sheets are then stacked, with the shortest distance between them being 3.2(1) Å, which suggests that van der Waals forces are the primary interactions between the sheets.[1]

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-N2 | 1.340(2) | C1-N2-N1 | 119.4(1) |

| N1-C4 | 1.334(2) | C4-N1-N2 | 120.3(1) |

| C1-C2 | 1.387(2) | N2-C1-C2 | 121.3(1) |

| C2-C3 | 1.385(2) | C1-C2-C3 | 118.8(1) |

| C3-C4 | 1.391(2) | C2-C3-C4 | 118.9(1) |

| C1-C5 | 1.503(2) | N1-C4-C3 | 121.3(1) |

| C4-C6 | 1.505(2) | N2-C1-C5 | 116.3(1) |

| C5-O1 | 1.216(2) | C2-C1-C5 | 122.4(1) |

| C5-O2 | 1.313(2) | N1-C4-C6 | 116.1(1) |

| C6-O3 | 1.217(2) | C3-C4-C6 | 122.6(1) |

| C6-O4 | 1.311(2) | O1-C5-O2 | 123.5(1) |

| O1-C5-C1 | 122.0(1) | ||

| O2-C5-C1 | 114.5(1) | ||

| O3-C6-O4 | 123.6(1) | ||

| O3-C6-C4 | 121.8(1) | ||

| O4-C6-C4 | 114.6(1) |

Hydrogen Bonding Geometry

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

| O2-H2A···O5 | 0.82 | 1.70 | 2.514(2) | 174 |

| O4-H4A···N2 | 0.82 | 2.01 | 2.823(2) | 171 |

| O5-H5A···O1 | 0.85 | 1.89 | 2.733(2) | 171 |

| O5-H5B···O3 | 0.85 | 1.90 | 2.729(2) | 164 |

D = donor atom, A = acceptor atom

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a suitable precursor such as 3,6-dimethylpyridazine. A typical procedure is as follows:

-

Oxidation: 3,6-dimethylpyridazine is dissolved in an appropriate solvent, such as water or a mixture of water and pyridine.

-

An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.

-

The reaction mixture is stirred for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Workup: The resulting manganese dioxide (MnO₂) precipitate is removed by filtration.

-

The filtrate is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.

-

Upon acidification, the this compound precipitates out of the solution.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.

Crystallization of this compound Monohydrate

Single crystals suitable for X-ray diffraction were grown by slow evaporation of an aqueous solution of the purified this compound.

-

A saturated solution of this compound in deionized water was prepared by heating the solution to facilitate dissolution.

-

The hot solution was filtered to remove any insoluble impurities.

-

The clear filtrate was allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Well-formed, colorless crystals of the monohydrate were harvested after several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Data Collection: A series of diffraction images were collected by rotating the crystal through a range of angles.

-

Data Processing: The collected images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the molecular structure, intermolecular interactions, and the experimental workflow.

Caption: Molecular structure of this compound monohydrate.

Caption: Hydrogen bonding network schematic.

References

Thermal Stability and Decomposition of 3,6-Pyridazinedicarboxylic Acid: A Technical Guide

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the thermal stability and decomposition of 3,6-pyridazinedicarboxylic acid. This guide, therefore, provides a generalized framework for the analysis of this compound, drawing on established principles for the thermal analysis of related aromatic and heterocyclic dicarboxylic acids. The data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its thermal stability and decomposition pathways is critical for determining its suitability for various applications, ensuring safe handling and storage, and predicting its behavior under elevated temperatures. This technical guide outlines the standard methodologies for characterizing the thermal properties of such a compound and presents a plausible, albeit generalized, decomposition profile.

Hypothetical Thermal Decomposition Data

The following tables summarize the kind of quantitative data that would be obtained from the thermal analysis of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Probable Lost Fragments |

| 150 - 250 | ~21.4 | 1 | CO₂ (from one carboxyl group) |

| 250 - 350 | ~21.4 | 2 | CO₂ (from the second carboxyl group) |

| > 350 | Variable | 3 | Pyridazine ring fragmentation |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 280 | 285 | 150 |

| Decomposition (Step 1) | 150 | 190 | - (Exothermic) |

| Decomposition (Step 2) | 250 | 290 | - (Exothermic) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to determine the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and the corresponding mass loss.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition steps and the percentage of mass loss for each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the energy changes (endothermic or exothermic) associated with thermal events such as melting and decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram is analyzed to determine the onset and peak temperatures of thermal events. The area under a peak is integrated to calculate the enthalpy change (ΔH) associated with that event.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

The TGA experiment is performed as described in section 3.1.

-

The outlet gas stream from the TGA furnace is directed into the MS or FTIR for continuous analysis of the evolved gases.

-

The mass spectra or infrared spectra are recorded as a function of temperature and correlated with the mass loss steps observed in the TGA data to identify the decomposition products.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Generalized Decomposition Pathway

Based on the known thermal behavior of aromatic dicarboxylic acids, a plausible decomposition pathway for this compound likely involves the sequential loss of carbon dioxide (decarboxylation).

Navigating the Solubility Landscape of 3,6-Pyridazinedicarboxylic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a focused overview of the solubility characteristics of 3,6-Pyridazinedicarboxylic acid in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document provides the available qualitative information and a comprehensive, standardized experimental protocol for its quantitative determination.

Core Understanding of Solubility

The solubility of an active pharmaceutical ingredient (API) or a chemical compound is a fundamental physicochemical property that significantly influences its behavior in various applications. For this compound, a molecule with two carboxylic acid groups and a polar pyridazine ring, its solubility is expected to be dictated by the interplay of these functional groups with the polarity of the solvent. The principle of "like dissolves like" suggests that polar solvents would be more effective at dissolving this polar molecule.

Solubility Profile of this compound

| Organic Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol based on the gravimetric method is detailed below. This method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry evaporation dishes or vials

-

Oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches a state of dynamic equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the compound's melting or decomposition point.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solid is achieved.

-

-

Data Analysis and Calculation:

-

After cooling the evaporation dish to room temperature in a desiccator, weigh it to determine the mass of the dissolved this compound.

-

The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Calculation for g/100 mL: Solubility = (Mass of dissolved solid / Volume of supernatant withdrawn) * 100

-

Calculation for mol/L: Solubility = (Mass of dissolved solid / Molecular weight of this compound) / (Volume of supernatant withdrawn in L)

-

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

Caption: Workflow for the gravimetric determination of solubility.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a practical framework for its quantitative measurement. The provided experimental protocol is intended to empower researchers to generate the precise solubility data required for their specific applications, thereby facilitating advancements in drug development and chemical research.

An In-depth Technical Guide to 3,6-Pyridazinedicarboxylic Acid

This technical guide provides a comprehensive overview of 3,6-pyridazinedicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for any quantitative experimental work, including stoichiometry, solution preparation, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C₆H₄N₂O₄[1][2][3][4][5] |

| Molecular Weight | 168.11 g/mol [1][2][4] |

| IUPAC Name | pyridazine-3,6-dicarboxylic acid[2] |

| CAS Registry Number | 57266-70-3[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research. While detailed, publicly available, step-by-step protocols for the synthesis of the parent compound are not extensively documented in the provided literature, a general synthetic pathway has been referenced.

Synthesis of this compound

A referenced multi-step synthesis for this compound starts from 3,6-dimethyl pyridazine. The protocol involves the following key steps:

-

Step 1: Reaction with Hydrazine Hydrate

-

Reactants: 3,6-Dimethyl Pyridazine, Hydrazine Hydrate

-

Solvent: Ethanol

-

Conditions: The reaction is carried out at 90°C for 10 hours under an inert atmosphere, followed by an additional 10 hours at 100°C.[4]

-

-

Step 2: Oxidation

-

Oxidizing Agent: Selenium(IV) oxide

-

Solvent: Pyridine

-

Conditions: The reaction mixture is heated to 120°C for 16 hours under an inert atmosphere to yield this compound.[4]

-

Note: This synthesis is described in patent literature, and for detailed experimental parameters, including reagent quantities, purification methods, and safety precautions, consulting the primary patent (WO2019/99777) is recommended.[4]

Another generalized method suggests that pyridazine-3,6-dicarboxylic acid can be prepared by the reaction of pyridine with phthalic acid.[3] This typically involves the formation of an N-carboxamide intermediate, followed by acid treatment or pyrolysis to yield the final product.[3]

Biological Activity and Potential Therapeutic Applications

The pyridazine scaffold, including derivatives of this compound, is of significant interest in drug discovery due to its wide range of biological activities. These activities include anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[6][7]

Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Recent research has highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents.[8][9] These compounds have demonstrated significant anti-proliferative activity against human breast cancer cell lines.[8][9] The proposed mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 disrupts the cell cycle progression, ultimately leading to apoptosis (programmed cell death) in cancer cells.[9]

The logical workflow from compound administration to cellular effect is illustrated in the diagram below.

Figure 1. Proposed mechanism of action for 3,6-disubstituted pyridazine derivatives as anticancer agents.

This diagram illustrates how the pyridazine-based compounds inhibit CDK2, which in turn disrupts the normal cell cycle progression, leading to apoptosis in cancer cells. This targeted approach is a promising strategy in the development of novel cancer therapies.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C6H4N2O4 | CID 300317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 57266-70-3|Pyridazine-3,6-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarpublication.com [sarpublication.com]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate World of Pyridazine-Based Ligands: A Technical Guide to Their Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the foundation for a versatile and increasingly important class of ligands in coordination chemistry. The unique electronic properties and structural features of the pyridazine moiety, including its ability to act as a bridging ligand and its susceptibility to functionalization, have led to the development of a vast array of metal complexes with diverse applications in catalysis, materials science, and medicine. This in-depth technical guide provides a comprehensive overview of the coordination chemistry of pyridazine-based ligands, focusing on their synthesis, coordination behavior, and the quantitative characterization of their metal complexes. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application and further research in this dynamic field.

Synthesis of Pyridazine-Based Ligands and Their Metal Complexes

The synthetic versatility of the pyridazine core allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and steric properties of the resulting ligands. Common synthetic strategies involve the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives.

A general and effective method for the synthesis of 3,6-disubstituted pyridazines involves the reaction of a 1,4-diketone with hydrazine hydrate. The intermediate dihydropyridazine is subsequently oxidized to the aromatic pyridazine. Functionalization at the 3- and 6-positions is readily achieved by selecting appropriately substituted 1,4-diketones.

The synthesis of metal complexes typically involves the reaction of the pyridazine-based ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the coordination geometry and nuclearity of the resulting complex. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by liquid-liquid diffusion techniques.

Coordination Behavior of Pyridazine-Based Ligands

Pyridazine-based ligands exhibit a rich and varied coordination chemistry, acting as monodentate, bidentate, or bridging ligands. The two adjacent nitrogen atoms can chelate to a single metal center, forming a stable five-membered ring, or bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers.

The coordination mode is influenced by several factors, including the nature of the substituents on the pyridazine ring, the metal ion, and the presence of other coordinating or non-coordinating anions. For instance, bulky substituents adjacent to the nitrogen donors may favor monodentate coordination or the formation of complexes with lower coordination numbers.

The electronic properties of the pyridazine ring, being a π-deficient system, also play a crucial role. This feature allows pyridazine-based ligands to act as π-acceptors, stabilizing low-valent metal centers.

Quantitative Data on Pyridazine-Based Metal Complexes

The precise characterization of coordination compounds is essential for understanding their structure-property relationships. This section provides a summary of key quantitative data for a selection of pyridazine-based metal complexes, presented in tabular format for ease of comparison.

Selected Bond Lengths and Angles

The geometry of the coordination sphere around the metal center is defined by the bond lengths and angles between the metal and the donor atoms of the ligand. These parameters, typically determined by single-crystal X-ray diffraction, provide valuable insights into the nature of the metal-ligand bond and the steric and electronic effects of the ligand.

| Complex | Metal-N (Å) | N-Metal-N (°) | Reference |

| [Cu(pydz)Cl₂] | 2.021(2), 2.513(2) | 175.78(8) | [1] |

| [Ni(pydz)₂(H₂O)₄]²⁺ | 2.112(3), 2.123(3) | 88.9(1), 91.1(1) | [2][3] |

| [Co(pydz)Cl₂]n | 2.176(2) | 180.0 | [1] |

| --INVALID-LINK--₂ (L = 3-(3,5-dimethylpyrazole-yl)-6-chloro-pyridazine) | 1.998(3) - 2.035(3) | 93.3(1) - 165.8(1) | [4] |

| --INVALID-LINK--₂ (PIPYH = picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone) | 2.083(2) - 2.175(2) | 77.80(8) - 155.60(8) | [5] |

Note: This table presents a small selection of data. The provided references contain more extensive crystallographic information.

Spectroscopic Data

Spectroscopic techniques are invaluable for characterizing the electronic structure and coordination environment of metal complexes.

Infrared (IR) Spectroscopy: The vibrational frequencies of the pyridazine ring are sensitive to coordination. A shift in the C=N and N-N stretching vibrations upon complexation can confirm the involvement of the pyridazine nitrogen atoms in bonding to the metal center.

| Compound | ν(C=N) (cm⁻¹) | ν(N-N) (cm⁻¹) | Reference |

| Pyridazine (free ligand) | ~1570 | ~1050 | [6] |

| [Co(pydz)Cl₂]n | 1595 | 1065 | [1] |

| 3,6-bis(2-pyridyl)pyridazine (dppz) | 1585 | 1045 | [7] |

| [Cu₂(dppz)Cl₄] | 1605 | 1055 | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. The chemical shifts of the pyridazine protons and carbons are affected by coordination, providing information about the ligand's binding mode and the solution-state structure of the complex.

| Compound | δ (¹H ppm) of pyridazine protons | Reference | |---|---|---|---| | Pyridazine (in CDCl₃) | 9.18 (H3, H6), 7.65 (H4, H5) |[6] | | [Zn(pydz)Cl₂] | Shifts observed upon coordination |[8] | | (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine (L1) | 7.50-8.60 (m) |[9] | | [Ni(L1)₂]Cl₂ | Shifts observed upon coordination |[9] |

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in pyridazine-based metal complexes, observed in the UV-Vis spectrum, provide insights into the d-orbital splitting of the metal ion and the nature of the metal-ligand interactions. These spectra are often characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to d-d transitions.

| Complex | λmax (nm) (assignment) | Reference | |---|---|---|---| | --INVALID-LINK--₂ | 650 (d-d) |[4] | | --INVALID-LINK--₂ | 580, 950 (d-d) |[5] | | [Fe(pqx)Cl₂]₂ (pqx = 2-(2′-pyridyl)quinoxaline) | 380 (MLCT) |[7] |

Magnetic Properties

The magnetic properties of paramagnetic pyridazine-based metal complexes are determined by the number of unpaired electrons on the metal center and the interactions between them in polynuclear species. Magnetic susceptibility measurements provide the effective magnetic moment (μeff), which can help to determine the spin state and geometry of the metal ion.

| Complex | μeff (B.M.) at 300 K | Magnetic Behavior | Reference |

| [Ni(hfac)₂(PyBTM)₂] | 2.12 | Ferromagnetic interaction | [10] |

| [Ni₂(L)(NCS)₄] (L = 3,6-bis(picolylamino)-1,2,4,5-tetrazine) | 2.28 | Antiferromagnetic | [3] |

| [Cu₂(dppz)Cl₄] | 1.73 per Cu(II) | Weak antiferromagnetic | [7] |

| [Cr(pyrazine)₂(OSO₂CH₃)₂] | 2.9 | Antiferromagnetic | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridazine-based ligand and one of its metal complexes.

Synthesis of 3,6-bis(2-pyridyl)pyridazine (dppz)

Materials:

-

3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz)

-

Norbornadiene

-

Toluene

Procedure:

-

A solution of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz) (1.0 g, 4.2 mmol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Norbornadiene (1.0 mL, 9.8 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the tetrazine.

-

After cooling to room temperature, the solvent is removed under reduced pressure to yield a solid residue.

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

The fractions containing the desired product are combined and the solvent is evaporated to afford 3,6-bis(2-pyridyl)pyridazine (dppz) as a pale yellow solid.

-

The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of [Cu₂(dppz)Cl₄]

Materials:

-

3,6-bis(2-pyridyl)pyridazine (dppz)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

Procedure:

-

A solution of 3,6-bis(2-pyridyl)pyridazine (dppz) (100 mg, 0.43 mmol) in hot methanol (20 mL) is prepared.

-

A solution of copper(II) chloride dihydrate (147 mg, 0.86 mmol) in methanol (10 mL) is added dropwise to the dppz solution with stirring.

-

A green precipitate forms immediately.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The green solid is collected by filtration, washed with cold methanol, and then with diethyl ether.

-

The product is dried in a vacuum desiccator.

-

Single crystals suitable for X-ray diffraction can be grown by slow diffusion of diethyl ether into a methanolic solution of the complex.

Mechanistic Insights and Visualizations

The applications of pyridazine-based coordination compounds are often rooted in their specific mechanisms of action. This section explores some of these mechanisms through diagrams generated using the DOT language.

Catalytic Cycle for Alkene Epoxidation

Some pyridazine-based metal complexes have shown catalytic activity in the epoxidation of alkenes. A plausible catalytic cycle for a manganese-based catalyst is depicted below.

DNA Intercalation and Cleavage Workflow

Pyridazine-based complexes, particularly those with planar aromatic systems, can interact with DNA through intercalation, leading to potential applications as anticancer agents. The workflow below illustrates the process from initial binding to potential DNA cleavage.

Logical Relationship in Ligand Design for Catalysis

The design of effective pyridazine-based catalysts involves considering the interplay of electronic and steric factors. The following diagram illustrates these relationships.

Conclusion and Future Outlook

The coordination chemistry of pyridazine-based ligands is a rich and expanding field with significant potential for the development of new catalysts, functional materials, and therapeutic agents. The ability to systematically modify the ligand framework allows for a high degree of control over the properties of the resulting metal complexes. Future research will likely focus on the design of more complex and multifunctional ligands, the exploration of their application in emerging areas such as sustainable energy and targeted drug delivery, and the detailed elucidation of their mechanisms of action through a combination of experimental and computational methods. This guide serves as a foundational resource for researchers poised to contribute to these exciting advancements.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mono- and Binuclear Copper(II) and Nickel(II) Complexes with the 3,6-Bis(picolylamino)-1,2,4,5-Tetrazine Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemtube3d.com [chemtube3d.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, interaction with DNA and cytotoxicity in vitro of novel pyridine complexes with Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Examination of 3,6-Pyridazinedicarboxylic Acid's Electronic Structure: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Pyridazinedicarboxylic acid is a heterocyclic organic compound with a pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, and two carboxylic acid functional groups. Its structural features, including the aromatic ring and the presence of electronegative nitrogen and oxygen atoms, suggest a rich electronic landscape that is of significant interest in medicinal chemistry and materials science. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential, is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties. This guide provides the protocols for such an in silico investigation.

Experimental (Computational) Protocols

A robust theoretical study of this compound's electronic structure would necessitate the following computational steps:

2.1. Geometry Optimization: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

-

Methodology: Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional that provides a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution of the lone pairs on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

-

Software: Commercially and academically available software packages such as Gaussian, ORCA, or GAMESS are suitable for these calculations.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation must be performed. The absence of imaginary frequencies confirms a stable structure.

2.2. Electronic Property Calculations: Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure in terms of localized electron-pair bonding units. It can be used to analyze charge transfer interactions and hyperconjugative effects within the molecule.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Global Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ2 / (2η)

-

Data Presentation

The quantitative results from the computational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Optimized Geometrical Parameters of this compound (Note: The following data are illustrative examples and not from actual calculations on this compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | N1-N2 | 1.345 |

| N2-C3 | 1.338 | |

| C3-C4 | 1.401 | |

| C4-C5 | 1.398 | |

| C5-C6 | 1.402 | |

| C6-N1 | 1.337 | |

| C3-C7 | 1.510 | |

| C7=O8 | 1.215 | |

| C7-O9 | 1.350 | |

| C6-C10 | 1.511 | |

| C10=O11 | 1.214 | |

| C10-O12 | 1.351 | |

| **Bond Angles (°) ** | N1-N2-C3 | 119.5 |

| N2-C3-C4 | 120.8 | |

| C3-C4-C5 | 119.2 | |

| C4-C5-C6 | 119.1 | |

| C5-C6-N1 | 120.9 | |

| C6-N1-N2 | 119.5 | |

| Dihedral Angles (°) | N2-C3-C7-O8 | 178.5 |

| N1-C6-C10-O11 | 179.1 |

Table 2: Calculated Electronic Properties of this compound (Note: The following data are illustrative examples.)

| Property | Symbol | Value | Unit |

| Energy of HOMO | EHOMO | -7.25 | eV |

| Energy of LUMO | ELUMO | -2.15 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.10 | eV |

| Ionization Potential | I | 7.25 | eV |

| Electron Affinity | A | 2.15 | eV |

| Electronegativity | χ | 4.70 | eV |

| Chemical Hardness | η | 2.55 | eV |

| Global Softness | S | 0.196 | eV-1 |

| Electrophilicity Index | ω | 4.33 | eV |

| Dipole Moment | µ | 3.45 | Debye |

Visualizations

Visual representations are essential for conveying complex theoretical concepts. The following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: Computational workflow for electronic structure analysis.

The Genesis of a Versatile Heterocycle: An In-depth Technical Guide to the Discovery and History of 3,6-Pyridazinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Pyridazinedicarboxylic acid, a key heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid, planar structure, featuring two adjacent nitrogen atoms, imparts unique electronic properties and offers multiple points for functionalization, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, physicochemical properties, and the evolution of its preparation methods.

Historical Context: The Dawn of Pyridazine Chemistry

The journey to this compound begins with the discovery of its parent heterocycle, pyridazine. The first substituted pyridazine was prepared by the renowned chemist Emil Fischer in 1886. However, the unsubstituted pyridazine ring was first synthesized by Tauber in 1895. These early discoveries laid the groundwork for the exploration of pyridazine derivatives.

A pivotal moment in the history of pyridazine chemistry was the development of a practical synthesis of 3,6-dichloropyridazine, a crucial precursor to this compound. In 1951, R. H. Mizzoni and P. E. Spoerri published a significant paper in the Journal of the American Chemical Society detailing a robust method for the preparation of pyridazine and 3,6-dichloropyridazine.[1] Their work opened the door for the synthesis of a wide array of 3,6-disubstituted pyridazines.

While the exact first synthesis of this compound is not definitively documented in a single landmark paper, its preparation logically followed the availability of suitable precursors. Early methods likely involved the oxidation of 3,6-disubstituted pyridazines with alkyl or other oxidizable groups, or the hydrolysis of corresponding dinitriles or diesters.

Physicochemical Properties

This compound is a white to off-white solid with the following key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| CAS Number | 57266-70-3 | [1][3] |

| Melting Point | >300 °C (decomposes) | |

| IUPAC Name | pyridazine-3,6-dicarboxylic acid | [1][2] |

| InChI Key | FJPJFQGISLJONZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=NN=C1C(=O)O)C(=O)O | [2] |

Key Synthetic Pathways

The synthesis of this compound has evolved over the years, with several key pathways being established. These routes typically start from simple, readily available precursors and involve the construction of the pyridazine ring followed by the introduction or modification of the carboxylic acid functionalities.

The Maleic Anhydride Route: A Foundational Approach

One of the most fundamental and historically significant routes to the pyridazine core involves the condensation of maleic anhydride with hydrazine. This pathway leads to the formation of maleic hydrazide (3,6-dihydroxypyridazine), which serves as a versatile intermediate.

-

Materials: Maleic anhydride, hydrazine hydrate, water.

-

Procedure: To a solution of hydrazine monohydrate in water, maleic anhydride is added portion-wise with stirring. The resulting slurry is heated to reflux. During reflux, the reaction mixture becomes homogeneous. After several hours of reflux, the mixture is cooled, and the precipitated product is isolated by filtration and washed with water.

-

Materials: Maleic hydrazide, phosphorus oxychloride (POCl₃).

-

Procedure: Maleic hydrazide is treated with an excess of phosphorus oxychloride. The mixture is heated at reflux for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 3,6-dichloropyridazine. The product is then purified by recrystallization.

Oxidation of 3,6-Dimethylpyridazine

A direct method for the synthesis of this compound involves the oxidation of 3,6-dimethylpyridazine. This approach is advantageous as it directly yields the desired product without the need for halogenated intermediates.

-

Materials: 3,6-Dimethylpyridazine, potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), water, pyridine.

-

Procedure (using SeO₂): 3,6-Dimethylpyridazine is heated with selenium dioxide in pyridine. The reaction mixture is refluxed for an extended period. After completion, the solvent is removed, and the residue is treated with water and filtered. The filtrate is then acidified to precipitate the this compound, which is collected by filtration and purified.

Modern Synthetic Method: Palladium-Catalyzed Carbonylation

A more contemporary and efficient method for the synthesis of this compound derivatives involves the palladium-catalyzed carbonylation of 3,6-dichloropyridazine. This method allows for the direct introduction of carboxylate functionalities. The resulting esters can then be hydrolyzed to the diacid.

-

Materials: 3,6-Dichloropyridazine, carbon monoxide, ethanol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

-

Procedure: A pressure vessel is charged with 3,6-dichloropyridazine, the palladium catalyst, the phosphine ligand, and the base in ethanol. The vessel is pressurized with carbon monoxide and heated. After the reaction, the mixture is cooled, filtered, and the solvent is evaporated. The resulting diethyl pyridazine-3,6-dicarboxylate is then purified. The diester can be subsequently hydrolyzed to this compound by heating with an aqueous base followed by acidification.

Conclusion and Future Outlook

The history of this compound is intrinsically linked to the development of pyridazine chemistry. From the early foundational work on the parent heterocycle to the development of robust synthetic routes for its key intermediates, the path to this versatile dicarboxylic acid has been one of steady progress. The evolution of synthetic methodologies, from classical oxidation reactions to modern palladium-catalyzed carbonylations, has significantly improved the accessibility of this compound and its derivatives.

For researchers, scientists, and drug development professionals, this compound represents a valuable building block with immense potential. Its unique structural and electronic features will continue to inspire the design and synthesis of new molecules with tailored properties for a wide range of applications, from novel pharmaceuticals to advanced materials. The historical and synthetic knowledge detailed in this guide provides a solid foundation for future innovations in this exciting area of heterocyclic chemistry.

References

Methodological & Application

Application Notes and Protocols: 3,6-Pyridazinedicarboxylic Acid as a Linker for Luminescent Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of luminescent metal-organic frameworks (MOFs) utilizing 3,6-pyridazinedicarboxylic acid as a key building block. The protocols and data presented are based on established research and are intended to guide researchers in the development of novel functional materials for sensing and catalysis.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, separation, catalysis, and chemical sensing.[1] Luminescent MOFs (LMOFs) are a subset of these materials that exhibit photoluminescent properties, which can arise from the organic linkers, the metal centers, or guest molecules encapsulated within the pores.[2]

The choice of the organic linker is crucial in determining the final structure and properties of the MOF. This compound is a rigid N,O-donor linker that has been successfully employed in the synthesis of multifunctional lanthanide-based MOFs.[3] Its pyridazine core and dicarboxylate groups facilitate the formation of stable, porous frameworks with interesting photophysical and catalytic properties. This document focuses on a terbium-based MOF (Tb-MOF) constructed with this linker, highlighting its application in luminescence sensing and photocatalysis.

Data Presentation

Crystallographic and Luminescent Properties

The following table summarizes the key crystallographic and photoluminescent data for the Tb-MOF synthesized with this compound.

| Parameter | Value | Reference |

| Chemical Formula | [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | [3] |

| Crystal System | Tetragonal | [3] |

| Space Group | I4₁/a | [3] |

| Excitation Wavelength | 380 nm | [4] |

| Major Emission Peaks | 485 nm, 538 nm, 579 nm, 608 nm | [4] |

| Characteristic Emission | Intense Green | [3] |

| Excited-State Lifetime (τ) | 3.967 ms | [3] |

Luminescence Sensing Performance

The Tb-MOF demonstrates a "turn-off" fluorescence sensing mechanism for the detection of specific analytes in aqueous solutions.[3]

| Analyte | Limit of Detection (LOD) | Quenching Mechanism | Reference |

| o-Nitrobenzoic acid (o-NBA) | 0.30 ppm | Resonance energy transfer & photocompetitive absorption | [3] |

| Riboflavin | 0.31 ppm | Resonance energy transfer & photocompetitive absorption | [3] |

Photocatalytic Performance

The Tb-MOF also functions as an efficient photocatalyst for the degradation of organic dyes under visible light.[3]

| Analyte | Degradation Efficiency | Time | Conditions | Reference |

| Rhodamine B | 96.45% | 80 min | Visible light, enhanced by H₂O₂ | [3] |

Experimental Protocols

Protocol 1: Synthesis of Tb-MOF with this compound

This protocol details the solvothermal synthesis of the [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] MOF.[3]

Materials:

-

Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

This compound (H₂Pym-3,6-dca)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of Tb(NO₃)₃·6H₂O and 0.1 mmol of this compound in a solvent mixture of 8 mL of DMF and 2 mL of deionized water.

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals thoroughly with DMF and then with deionized water to remove any unreacted starting materials.

-

Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Visualization of the Synthesis Workflow:

Protocol 2: Luminescence Sensing of o-NBA and Riboflavin

This protocol describes the procedure for evaluating the "turn-off" luminescence sensing capabilities of the Tb-MOF.[3]

Materials:

-

Synthesized Tb-MOF

-

Deionized water

-

Stock solutions of analytes (o-Nitrobenzoic acid, Riboflavin) in deionized water

-

Fluorometer

Procedure:

-

Prepare a stable suspension of the Tb-MOF in deionized water by dispersing 5 mg of the finely ground MOF powder in 10 mL of water and sonicating for 30 minutes.

-

In a quartz cuvette, place 2 mL of the Tb-MOF suspension.

-

Record the initial fluorescence emission spectrum of the suspension (Excitation at ~310 nm).

-

Incrementally add small aliquots of the analyte stock solution to the cuvette.

-

After each addition, gently mix the solution and record the fluorescence emission spectrum.

-

Monitor the change in the intensity of the characteristic green emission peak of the Tb-MOF at 545 nm.

-

Plot the quenching efficiency ((I₀ - I) / I₀) against the concentration of the analyte, where I₀ is the initial fluorescence intensity and I is the intensity after adding the analyte.

-

Calculate the limit of detection (LOD) using the appropriate formula (e.g., 3σ/k).

Visualization of the Sensing Mechanism:

Protocol 3: Photocatalytic Degradation of Rhodamine B

This protocol outlines the method for assessing the photocatalytic activity of the Tb-MOF.[3]

Materials:

-

Synthesized Tb-MOF

-

Rhodamine B (RhB) solution (e.g., 10 mg/L)

-

30% Hydrogen peroxide (H₂O₂) solution (optional, for enhancement)

-

Visible light source (e.g., 300W Xenon lamp with a UV cut-off filter)

-

UV-Vis Spectrophotometer

Procedure:

-

In a beaker, add 10 mg of the Tb-MOF catalyst to 50 mL of the Rhodamine B solution.

-

Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

-

(Optional) Add a small amount of H₂O₂ to the suspension to enhance the degradation rate.

-

Place the beaker under the visible light source and start irradiation.

-

At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the suspension.

-

Centrifuge the aliquot to separate the MOF catalyst.

-

Measure the absorbance of the supernatant at the characteristic wavelength of Rhodamine B (~554 nm) using a UV-Vis spectrophotometer.

-

Calculate the degradation percentage using the formula: Degradation (%) = (A₀ - Aₜ) / A₀ * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Visualization of the Photocatalysis Mechanism:

Conclusion

The use of this compound as a linker enables the synthesis of robust and multifunctional lanthanide-based MOFs. The Tb-MOF detailed in these notes exhibits promising properties for applications in environmental monitoring and remediation, serving as a highly sensitive luminescent sensor for specific organic molecules and an efficient photocatalyst for dye degradation.[3] The provided protocols offer a foundation for researchers to explore and further develop these and other related MOF-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes with 3,6-Pyridazinedicarboxylic Acid MOFs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Metal-Organic Frameworks (MOFs) synthesized from 3,6-pyridazinedicarboxylic acid in the photocatalytic degradation of organic dyes. The information is targeted toward researchers in materials science, environmental chemistry, and catalysis.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a range of applications, including catalysis. MOFs derived from this compound, particularly those incorporating lanthanide metals such as Terbium (Tb), have demonstrated significant potential as photocatalysts for the degradation of organic dyes in aqueous solutions. This process offers an effective method for the remediation of wastewater contaminated with these pollutants.

One notable example is a Terbium-based MOF (Tb-MOF) synthesized with this compound, which has been shown to be an efficient photocatalyst for the degradation of Rhodamine B under visible light.[1] The photocatalytic activity is enhanced by the presence of hydrogen peroxide, which facilitates the formation of highly reactive hydroxyl radicals, leading to the breakdown of the dye molecules.[1]

Quantitative Data Summary

The photocatalytic performance of various MOFs, including those based on pyridazinedicarboxylic acid and other related structures, is summarized in the table below. This allows for a comparative assessment of their degradation efficiency for different organic dyes.

| MOF Catalyst | Organic Dye | Degradation Efficiency (%) | Time (min) | Light Source | Reference |

| Tb-MOF (this compound) | Rhodamine B | 96.45 | 80 | Visible Light | [1] |

| Pr-MOF (2,6-pyridazinedicarboxylic acid) | Methylene Blue | ~91.08 | 130 | Sunlight | [2] |

| Nd-MOF (2,6-pyridinedicarboxylic acid) | Methylene Blue | ~90.45 | 160 | Sunlight | [2] |

| Cu(II) Pillar-Layered MOF | Rhodamine B | Not specified | 120 | 300W Xenon Lamp | [3] |

| In(TPyP)·(NO3) MOF | Rhodamine B | 99.07 | 20 | Visible Light (λ > 420 nm) | [4] |

Experimental Protocols

The following are detailed protocols for the synthesis of a representative lanthanide-based MOF using a pyridazinedicarboxylic acid ligand and the subsequent procedure for evaluating its photocatalytic activity.

Protocol for Solvothermal Synthesis of a Lanthanide-Pyridazinedicarboxylic Acid MOF

This protocol describes a general solvothermal method for the synthesis of lanthanide-based MOFs with a pyridazinedicarboxylic acid ligand.

Materials:

-

Lanthanide(III) nitrate hexahydrate (e.g., Terbium(III) nitrate hexahydrate)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of the lanthanide(III) nitrate hexahydrate and 0.1 mmol of this compound in a solvent mixture of DMF and ethanol (e.g., 4 mL DMF and 1 mL ethanol).

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 90°C and maintain this temperature for 72 hours.[5]

-

After the reaction is complete, allow the oven to cool down to room temperature slowly.

-

Collect the resulting crystalline product by filtration.

-

Wash the collected crystals thoroughly with ethanol to remove any unreacted reagents and residual solvent.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol for Photocatalytic Degradation of an Organic Dye

This protocol outlines the procedure for assessing the photocatalytic performance of the synthesized MOF in the degradation of an organic dye, such as Rhodamine B.

Materials and Equipment:

-

Synthesized MOF catalyst

-

Rhodamine B (or other target organic dye)

-

30% Hydrogen Peroxide (H₂O₂) solution (optional, but can enhance degradation)[1]

-

Deionized water

-

Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter)

-

Magnetic stirrer

-

Spectrophotometer (for measuring dye concentration)

-

Centrifuge

Procedure:

-

Prepare a stock solution of the organic dye (e.g., 10 mg/L Rhodamine B) in deionized water.

-

In a 100 mL beaker, add 20 mg of the MOF catalyst to 50 mL of the dye solution.[3]

-

If using an enhancer, add a small volume of 30% H₂O₂ solution (e.g., 400 µL).[3]

-

Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the catalyst and the dye molecules.

-

Position the beaker under the visible light source and begin irradiation while continuously stirring the suspension.

-

At regular time intervals (e.g., every 15-20 minutes), withdraw a 3 mL aliquot of the suspension.

-

Centrifuge the aliquot to separate the MOF catalyst particles from the solution.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye (e.g., ~554 nm for Rhodamine B) using a spectrophotometer.

-